Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound with the following structural formula:
!Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
It belongs to the class of esters and contains an ethyl group, a 3,5-dichlorophenyl group, and a 5-oxovalerate moiety. The compound is synthesized through specific chemical reactions, which we’ll explore next.
Synthesis Analysis
The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate involves the reaction of an appropriate chlorinated phenyl compound (such as 3,5-dichlorobenzaldehyde) with ethyl acetoacetate or its equivalent. The reaction typically proceeds via an esterification process, resulting in the formation of the desired product.
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate consists of an ethyl ester group attached to a 5-oxovalerate moiety, which in turn bears a 3,5-dichlorophenyl substituent. The compound’s molecular weight, bond angles, and bond lengths contribute to its overall stability and reactivity.
Chemical Reactions Analysis
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), reduction (to form the corresponding alcohol), and nucleophilic substitution (where the chlorine atoms may be replaced by other groups).
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : White crystalline powder.
- Melting Point : Varies depending on the purity and crystalline form.
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol).
- Chemical Properties :
- Reactivity : The ester group can undergo hydrolysis under acidic or basic conditions.
- Stability : Moderately stable under ambient conditions.
- Boiling Point : Varies based on pressure and purity.
Scientific Research Applications
Organic Peroxides and Their Reactions
Research has shown that hydrogen peroxide can react with compounds like ethyl 4-oxovalerate (levulinate) to yield products such as ethyl 4,4-dihydroperoxyvalerate. This is significant in the study of organic peroxides and their unique reactions (Cubbon & Hewlett, 1968).
Substituent Effects on Solvolysis
Studies have explored the solvolysis rates of compounds with structures related to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate. These include investigations into the effects of substituents like 3,5-dichlorophenyl on solvolysis rates, which are crucial for understanding chemical reactivity and kinetics (Fujio et al., 1997).
Anticancer Evaluation of Related Compounds
Novel derivatives, including those with 3,5-dichlorophenyl groups, have been synthesized and evaluated for their in vitro anticancer activity. These studies are pivotal in the search for new therapeutic agents against various cancer types (Kattimani et al., 2013).
Design and Synthesis of Amyloidogenesis Inhibitors
The design and synthesis of compounds with 3,5-dichlorophenyl substituents have been found to significantly reduce amyloidogenesis, a key factor in diseases like Alzheimer's. This research contributes to the development of potential therapeutic agents (Razavi et al., 2005).
Crystal Structure Analysis
Crystal structure analysis of compounds structurally similar to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides insights into molecular configurations and interactions, essential for understanding chemical properties and reactivity (Yang, 2009).
Antioxidant and Chelating Agents
Derivatives with 3,5-dichlorophenyl components have shown potential as antioxidants and metal chelating agents, indicating their potential use in treating oxidative stress-related diseases (Sudhana & Adi, 2019).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective gear (gloves, goggles), and work in a well-ventilated area.
- Hazards : Potential irritant to skin and eyes. Avoid inhalation or ingestion.
Future Directions
Research on Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Process Optimization : Develop more efficient synthetic routes.
- Environmental Impact : Assess its environmental fate and toxicity.
properties
IUPAC Name |
ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQEIHIPYBNNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645561 |
Source
|
Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898751-87-6 |
Source
|
Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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